N-benzyl-N-ethylaminosulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

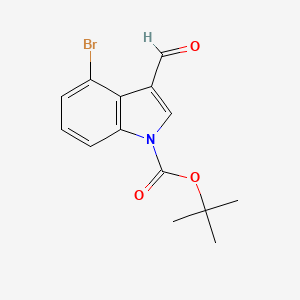

“N-benzyl-N-ethylaminosulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .

Synthesis Analysis

The synthesis of “N-benzyl-N-ethylaminosulfonamide” and similar compounds has been reported in several studies . For instance, one study reported the design and synthesis of novel amide/sulfonamide derivatives based on previously reported anti-inflammatory compounds . Another study reported the cyclization of N-substituted propynamides, initiated by readily available electrophilic sulfenylating agent, enabling the synthesis of quinolinones and benzo .

Molecular Structure Analysis

The molecular structure of “N-benzyl-N-ethylaminosulfonamide” consists of a benzyl group and an ethylaminosulfonamide group . The structure of this compound and similar ones plays a crucial role in their biological activities .

Applications De Recherche Scientifique

Neurotoxicity Studies

N-benzyl-N-ethylaminosulfonamide and related compounds have been studied for their neurotoxic effects. Research by Strong et al. (2004) on N-Butyl benzenesulfonamide (NBBS), a related compound, demonstrated its neurotoxicity, causing motor dysfunction and histopathological changes in rabbits (Strong et al., 2004).

Synthesis for Radioligands

Gao et al. (2014) synthesized N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide as a potential PET selective CB2 radioligand. This study highlights the synthesis process and potential applications in positron emission tomography (PET) imaging (Gao et al., 2014).

Vascular Research

Zuccarello et al. (1996) explored the use of related sulfonamides for the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. This study highlights the potential therapeutic applications of these compounds in vascular conditions (Zuccarello et al., 1996).

Biological Screening

Aziz‐ur‐Rehman et al. (2014) synthesized derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and screened them for biological potential against Gram-negative & Gram-positive bacteria and enzyme inhibition (Aziz‐ur‐Rehman et al., 2014).

Green Chemistry Applications

Shi et al. (2009) described an environmentally benign method for the direct coupling of sulfonamides and alcohols, highlighting the role of these compounds in green chemistry and drug synthesis (Shi et al., 2009).

Antimycobacterial Agents

Malwal et al. (2012) reported on N-Benzyl-2,4-dinitrobenzenesulfonamide's potency in inhibiting Mycobacterium tuberculosis, demonstrating its potential as an antimycobacterial agent (Malwal et al., 2012).

Psychotropic Research

Iwanami et al. (1981) explored benzamides of N,N-disubstituted ethylenediamines, including N-benzyl derivatives, for potential neuroleptic activities, indicating their use in psychotropic research (Iwanami et al., 1981).

Mécanisme D'action

Target of Action

Similar compounds such as neuromuscular blocking drugs (nmbds) act at several sites at the neuromuscular junction . More research is needed to identify the specific targets of N-benzyl-N-ethylaminosulfonamide.

Mode of Action

It’s known that similar compounds, like nmbds, can act as agonists and antagonists at postjunctional nicotinic receptors

Biochemical Pathways

For example, NMBDs can affect the transmission of nerve impulses at the myoneural junction . More research is needed to identify the specific biochemical pathways affected by N-benzyl-N-ethylaminosulfonamide.

Pharmacokinetics

Similar compounds like nmbds depend on organ function for metabolism and excretion

Result of Action

Similar compounds like nmbds can paralyze skeletal muscles by blocking the transmission of nerve impulses at the myoneural junction . More research is needed to understand the specific effects of N-benzyl-N-ethylaminosulfonamide’s action.

Action Environment

For example, the effect of NMBDs is potentiated in acidotic patients

Propriétés

IUPAC Name |

[ethyl(sulfamoyl)amino]methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWRQLZDRJIBNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)

![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)